8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 900776, is a potent and selective inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated when cells are exposed to genotoxic stress. SCH 900776 has been extensively studied for its potential use in cancer therapy, as it has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy.
Mechanism Of Action
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 is a selective inhibitor of Chk1, which is a protein kinase that plays a crucial role in the DNA damage response pathway. When cells are exposed to genotoxic stress, Chk1 is activated and inhibits cell cycle progression to allow time for DNA repair. Inhibition of Chk1 by 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 results in the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents and radiation therapy.
Biochemical And Physiological Effects
In preclinical studies, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy in a variety of cancer cell lines and animal models. In addition, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been shown to induce cell death in neuroblastoma cells.
Advantages And Limitations For Lab Experiments
One advantage of using 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 in lab experiments is its selectivity for Chk1, which allows for more targeted inhibition of the DNA damage response pathway. However, one limitation is that 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776. One area of interest is the development of combination therapies that include 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 and other DNA-damaging agents or radiation therapy. Another area of interest is the investigation of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 as a potential treatment for other types of cancer, such as breast cancer or ovarian cancer. Finally, further studies are needed to better understand the potential off-target effects of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 and to develop more selective inhibitors of Chk1.
Synthesis Methods
The synthesis of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been described in several publications. One of the most commonly used methods involves the reaction of 8-bromo-3-cyclopentyl-1,3-dipropylxanthine with potassium fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone in dimethylformamide. The resulting intermediate is then treated with 3-fluorobenzyl chloride in the presence of cesium carbonate to yield 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776.
Scientific Research Applications
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy in preclinical models of cancer. In addition, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been investigated as a potential treatment for neuroblastoma, a type of childhood cancer.
properties
CAS RN |
117723-68-9 |
---|---|
Product Name |
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula |
C16H23FN4O2 |
Molecular Weight |
322.38 g/mol |
IUPAC Name |
8-(3-fluorocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H23FN4O2/c1-3-7-20-14-12(15(22)21(8-4-2)16(20)23)18-13(19-14)10-5-6-11(17)9-10/h10-11H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
FXAHKKPGGSARCX-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F |
synonyms |
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.